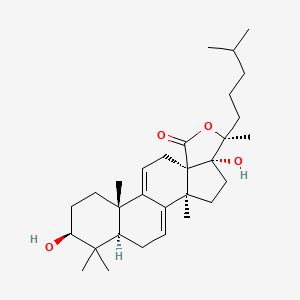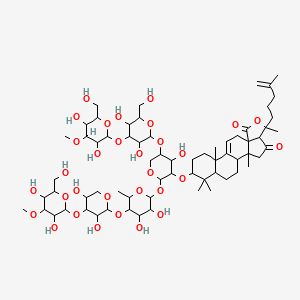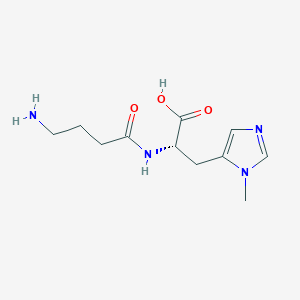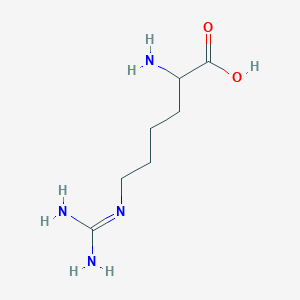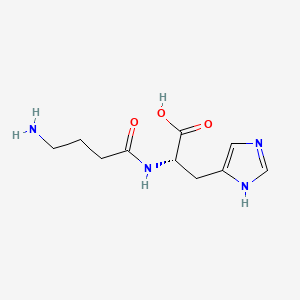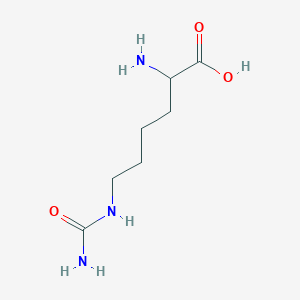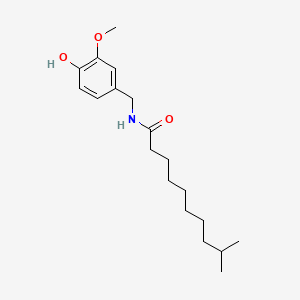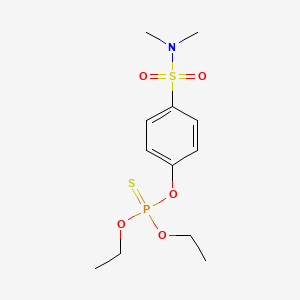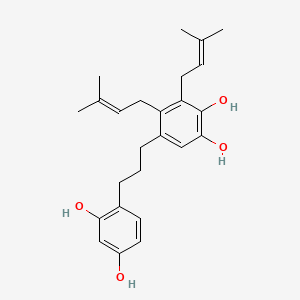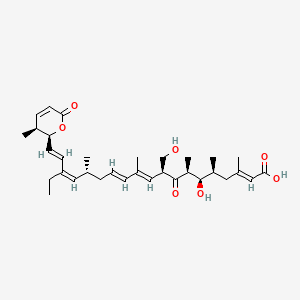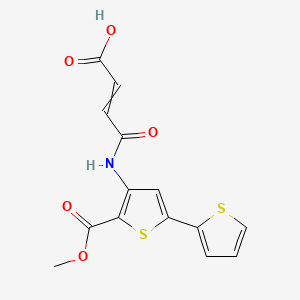
HTS01037
Vue d'ensemble
Description
HTS01037 est un composé organique synthétique connu pour son rôle d'inhibiteur des protéines de liaison aux acides gras (FABP). Il agit comme un antagoniste des interactions protéine-protéine médiées par les FABP, en particulier la protéine de liaison aux acides gras des adipocytes . Ce composé est un outil précieux pour étudier la fonction des protéines de liaison aux acides gras dans le métabolisme des lipides et l'inflammation .
Applications De Recherche Scientifique
HTS01037 has several scientific research applications, including:
Mécanisme D'action
Target of Action
HTS01037, also known as (E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid, is a selective, high-affinity antagonist of the fatty acid-binding protein FABP4 (AFABP; aP2) . FABP4 is a carrier protein expressed in both adipocytes and macrophages, where it functions in intracellular fatty acid solubilization, trafficking, and metabolism .
Mode of Action
This compound functions as a high-affinity ligand of AFABP/aP2, with an apparent Ki of 0.67 μM . It acts as an antagonist of the protein-protein interaction between AFABP/aP2 and hormone-sensitive lipase .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits lipolysis in 3T3-L1 adipocytes and reduces LPS-stimulated inflammation in cultured macrophages . It also upregulates murine macrophage RAW 264.7 intracellular free fatty acids and uncoupling protein 2 (UCP2) mRNA levels .
Pharmacokinetics
It is soluble in dmso at a concentration of 2 mg/ml , which may influence its bioavailability.
Result of Action
This compound has several molecular and cellular effects. It downregulates basal and fatty acid-stimulated LTC4 levels in primary murine peritoneal macrophages . It also suppresses PPARγ target genes expression in IL-4 polarized human primary macrophages . Moreover, treatment of microglial cells with this compound increases expression of Ucp2 and arginase .
Action Environment
It is known that the compound is stable at -20°c , suggesting that temperature could be a factor in its stability.
Analyse Biochimique
Biochemical Properties
HTS01037 plays a crucial role in biochemical reactions, particularly in relation to fatty acid binding proteins (FABPs). It interacts with these proteins, specifically A-FABP/aP2, and competes with fatty acids for binding sites . This interaction is of a competitive nature, indicating that this compound and fatty acids share similar binding sites on the A-FABP/aP2 protein .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with A-FABP/aP2, a protein expressed in both adipocytes and macrophages, where it functions in intracellular fatty acid solubilization, trafficking, and metabolism . This compound inhibits lipolysis in 3T3-L1 adipocytes and reduces lipopolysaccharide-stimulated inflammation in bone marrow-derived macrophages .
Molecular Mechanism
The molecular mechanism of action of this compound involves its high-affinity binding to A-FABP/aP2. This binding presumably competes with fatty acids for functional binding in the ligand-binding cavity of A-FABP/aP2 . This interaction leads to the inhibition of lipolysis in adipocytes and reduction of inflammation in macrophages .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound, and its effects on cellular function, such as the inhibition of lipolysis and reduction of inflammation, have been observed in both in vitro and in vivo studies .
Metabolic Pathways
Given its interaction with A-FABP/aP2, it is likely involved in pathways related to fatty acid solubilization, trafficking, and metabolism .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
HTS01037 peut être synthétisé par une série de réactions chimiques impliquant la formation d'une structure de bithiophène. La voie de synthèse implique généralement les étapes suivantes :
Formation du noyau de bithiophène : Cela implique le couplage de dérivés du thiophène dans des conditions spécifiques.
Introduction de groupes fonctionnels : Des groupes fonctionnels tels que l'acide carboxylique et le méthoxycarbonyle sont introduits par des réactions comme l'estérification et l'amidification.
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle de this compound ne soient pas largement documentées, la synthèse suit généralement les principes de la synthèse organique, impliquant l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour assurer la qualité et le rendement du produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
HTS01037 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
This compound fonctionne comme un ligand de haute affinité pour la protéine de liaison aux acides gras des adipocytes, avec une constante de dissociation (Ki) de 0,67 micromolaire . Il entre en compétition avec les acides gras pour la liaison dans la cavité de liaison du ligand de la protéine, inhibant ainsi sa fonction. Cette inhibition affecte le métabolisme des lipides et réduit l'inflammation en modulant l'expression de divers gènes et protéines impliqués dans ces processus .
Comparaison Avec Des Composés Similaires
Composés similaires
BMS309403 : Un autre inhibiteur des protéines de liaison aux acides gras avec des propriétés de liaison similaires.
Inhibiteur de FABP4 : Une classe de composés qui ciblent la protéine de liaison aux acides gras 4, similaire à HTS01037.
Unicité
This compound est unique en raison de sa haute sélectivité et affinité pour la protéine de liaison aux acides gras des adipocytes. Il a été démontré qu'il inhibait la lipolyse dans les adipocytes et réduisait l'inflammation dans les macrophages, ce qui en fait un outil précieux pour étudier le métabolisme des lipides et l'inflammation .
Propriétés
IUPAC Name |
(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJODSFZNKNHKML-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


